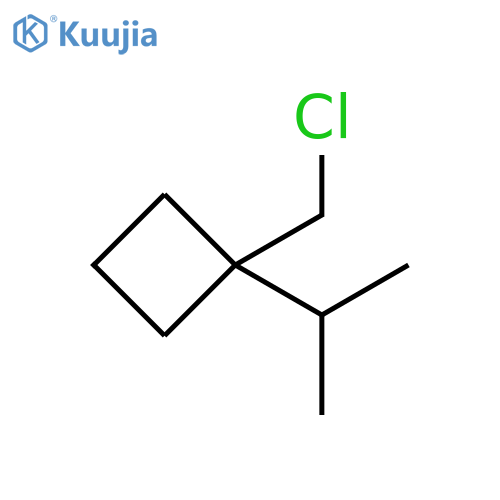

Cas no 1499659-02-7 (Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl)-)

Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl)-

-

- インチ: 1S/C8H15Cl/c1-7(2)8(6-9)4-3-5-8/h7H,3-6H2,1-2H3

- InChIKey: MINORSHRZVXXHY-UHFFFAOYSA-N

- ほほえんだ: C1(CCl)(C(C)C)CCC1

Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-674146-0.5g |

1-(chloromethyl)-1-(propan-2-yl)cyclobutane |

1499659-02-7 | 0.5g |

$1056.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01094432-1g |

1-(Chloromethyl)-1-(propan-2-yl)cyclobutane |

1499659-02-7 | 95% | 1g |

¥5481.0 | 2023-04-10 | |

| Enamine | EN300-674146-0.1g |

1-(chloromethyl)-1-(propan-2-yl)cyclobutane |

1499659-02-7 | 0.1g |

$968.0 | 2023-03-11 | ||

| Enamine | EN300-674146-1.0g |

1-(chloromethyl)-1-(propan-2-yl)cyclobutane |

1499659-02-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-674146-5.0g |

1-(chloromethyl)-1-(propan-2-yl)cyclobutane |

1499659-02-7 | 5.0g |

$3189.0 | 2023-03-11 | ||

| Enamine | EN300-674146-10.0g |

1-(chloromethyl)-1-(propan-2-yl)cyclobutane |

1499659-02-7 | 10.0g |

$4729.0 | 2023-03-11 | ||

| Enamine | EN300-674146-0.05g |

1-(chloromethyl)-1-(propan-2-yl)cyclobutane |

1499659-02-7 | 0.05g |

$924.0 | 2023-03-11 | ||

| Enamine | EN300-674146-0.25g |

1-(chloromethyl)-1-(propan-2-yl)cyclobutane |

1499659-02-7 | 0.25g |

$1012.0 | 2023-03-11 | ||

| Enamine | EN300-674146-2.5g |

1-(chloromethyl)-1-(propan-2-yl)cyclobutane |

1499659-02-7 | 2.5g |

$2155.0 | 2023-03-11 |

Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl)- 関連文献

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069

Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl)-に関する追加情報

Introduction to Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl) and Its CAS No. 1499659-02-7

The compound Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl), identified by the CAS number 1499659-02-7, is a significant molecule in the field of organic chemistry and pharmaceutical research. This bicyclic ether possesses a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive compounds. Its molecular structure, featuring a cyclobutane ring substituted with a chloromethyl group and an isopropyl group, endows it with distinct chemical properties that are highly relevant to modern drug discovery and material science.

In recent years, the study of heterocyclic compounds has gained considerable attention due to their broad spectrum of biological activities. The cyclobutane core in Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl) serves as an excellent scaffold for designing novel therapeutic agents. Researchers have been exploring its potential in developing new antibiotics, anti-inflammatory drugs, and even in the creation of advanced polymers. The presence of both electron-withdrawing and electron-donating groups on the ring enhances its reactivity, making it a versatile building block for synthetic chemists.

The chloromethyl and isopropyl substituents play crucial roles in determining the compound's chemical behavior. The chloromethyl group is particularly interesting as it can undergo nucleophilic substitution reactions, allowing for further functionalization. This property has been exploited in various synthetic pathways to introduce additional functional groups or linkages, which are essential for drug development. For instance, it can be converted into alcohols, amines, or carboxylic acids through straightforward reactions, broadening its utility in medicinal chemistry.

One of the most exciting applications of Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl) is in the field of medicinal chemistry. Recent studies have demonstrated its potential as a precursor for antiviral and anticancer agents. The cyclobutane ring's rigidity provides a stable framework that can mimic natural products and bioactive molecules. Additionally, the compound's ability to form hydrogen bonds due to its polar substituents enhances its binding affinity to biological targets. This has led to investigations into its efficacy as an inhibitor of enzymes and receptors involved in disease pathways.

Another area where this compound has shown promise is in materials science. The unique structural features of Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl) make it an excellent candidate for developing novel polymers with enhanced mechanical properties. Researchers have been experimenting with incorporating this compound into polymer backbones to create materials with improved strength, flexibility, and thermal stability. These advancements could have significant implications in industries ranging from aerospace to automotive manufacturing.

The synthesis of Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl) is another area of active research. Given its structural complexity, understanding its synthetic pathways is crucial for optimizing production methods and scaling up its availability for industrial applications. Recent breakthroughs in catalytic methods have enabled more efficient synthesis of this compound, reducing costs and improving yields. These advancements are not only beneficial for pharmaceutical companies but also for academic researchers who rely on high-quality starting materials for their studies.

The environmental impact of producing and using Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl) is also a consideration that has garnered attention from scientists and policymakers. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are exploring ways to recycle or repurpose byproducts generated during its synthesis to further reduce environmental footprint. These initiatives align with global efforts to promote sustainable chemistry practices.

In conclusion,Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl) (CAS No. 1499659-02-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure and reactivity make it a valuable tool in pharmaceutical research, materials science, and industrial applications. As our understanding of its properties continues to grow,this molecule is likely to play an even greater role in shaping the future of chemistry and related fields.

1499659-02-7 (Cyclobutane, 1-(chloromethyl)-1-(1-methylethyl)-) 関連製品

- 37859-57-7(Methyltris(methylisobutylketoxime)silane)

- 1211519-21-9(1-(4-chloropyridin-2-yl)methylpiperazine)

- 83051-21-2(5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1010924-17-0(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid)

- 1826900-79-1(3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride)

- 2320642-30-4(2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide)

- 339285-62-0((E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate)

- 2228234-38-4(2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol)

- 2171240-90-5(2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

- 1517388-52-1(2-(chlorosulfonyl)-3-fluorobenzoic acid)